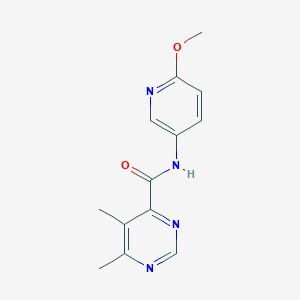
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide, also known as MPDC, is a chemical compound that belongs to the pyrimidine family. MPDC has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Scientific Research Applications
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide has been studied extensively for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. This compound has also been studied for its potential applications in the treatment of other diseases, such as tuberculosis and malaria.
Mechanism of Action
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of DNA. By inhibiting DHODH, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to modulate the immune system and improve glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, this compound also has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of this compound. Another area of interest is the study of the effects of this compound on other biological processes, such as autophagy and cell signaling pathways. Finally, the potential applications of this compound in the treatment of other diseases, such as viral infections, should be explored further.
Synthesis Methods
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-nitropyridine with 3-aminophenol, followed by the reaction of the resulting compound with 4,6-dichloro-5-methyl-2-aminopyrimidine. The final step involves the reaction of the resulting compound with methoxyamine hydrochloride to yield this compound.
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-9(2)15-7-16-12(8)13(18)17-10-4-5-11(19-3)14-6-10/h4-7H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQUHSINQSQVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CN=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

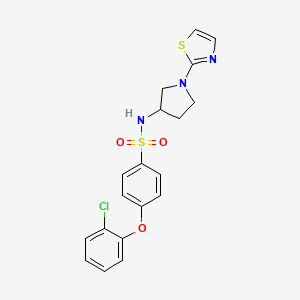
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
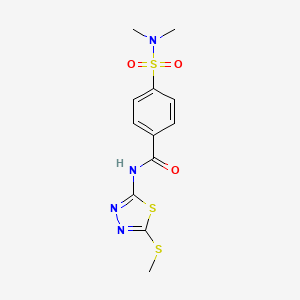
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)
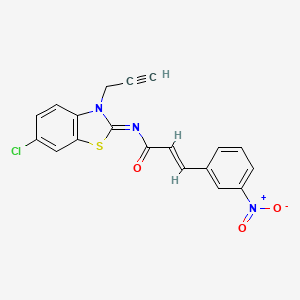
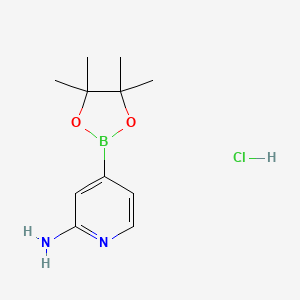
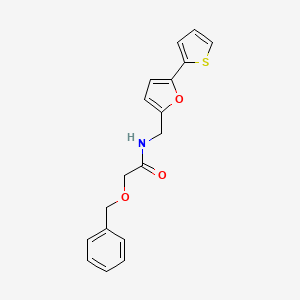
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2856929.png)
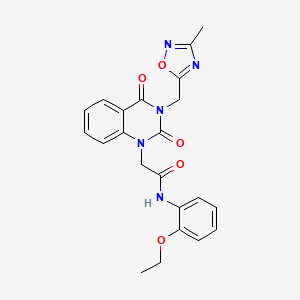

![2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one](/img/structure/B2856934.png)
